Collagen(cattle skin) (9CI)

Vue d'ensemble

Description

Collagen is the most abundant structural protein in animals, particularly in mammals. It is a major component of skin, connective tissues, and cartilage. Collagen derived from cattle skin, often referred to as Collagen (cattle skin) (9CI), is primarily composed of Type I collagen. This protein is known for its triple-helix structure, which provides strength and flexibility to various tissues .

Applications De Recherche Scientifique

Collagen (cattle skin) (9CI) has a wide range of applications in scientific research:

Chemistry: Used as a biomaterial for creating hydrogels, scaffolds, and other composite materials.

Biology: Serves as a substrate for cell culture and tissue engineering due to its biocompatibility and ability to support cell growth.

Medicine: Employed in wound healing, drug delivery systems, and as a component in cosmetic products to improve skin elasticity and hydration.

Industry: Utilized in the production of leather, gelatin, and as an additive in food products to enhance texture and stability

Mécanisme D'action

Target of Action

Type II collagen (CII) is a pivotal protein predominantly found in cartilage tissue . It contributes to joint stability and elasticity, facilitating the absorption of shock and stress while sustaining normal joint function . The primary targets of type II collagen fragments are the cells in the cartilage, particularly chondrocytes .

Mode of Action

The interaction of type II collagen fragments with its targets involves a complex process. The fragments of type II collagen have been shown to cause inhibition of cell attachment to collagen, inhibition of collagen synthesis, and induction of matrix degradation in cartilage . The oral administration of undenatured type II collagen (UC-II) has demonstrated noteworthy advancements in tackling bone and joint diseases . This method can significantly ameliorate joint inflammation and pain, with high patient acceptance and minimal side effects .

Biochemical Pathways

The biochemical pathways affected by type II collagen fragments involve the induction of matrix metalloproteinase (MMP)-1 and cathepsin K genes in both annulus fibrosus (AF) and nucleus pulposus (NP) cells . It also increases MMP-13 expression only in NP cells . These enzymes play a crucial role in the degradation of the extracellular matrix, including collagen, in cartilage.

Pharmacokinetics

It is known that the oral administration of undenatured type ii collagen (uc-ii) has demonstrated noteworthy advancements in tackling bone and joint diseases . The exact ADME (Absorption, Distribution, Metabolism, and Excretion) properties of type II collagen fragments and their impact on bioavailability need further investigation.

Result of Action

The result of the action of type II collagen fragments involves a transient up-regulation of the aggrecan gene in AF cells while this up-regulation is maintained for a longer time in NP cells . The fragment also enhances a transient up-regulation of the type II collagen gene in AF cells but has no effect in NP cells . This leads to changes in the extracellular matrix composition, affecting the structural integrity and function of the cartilage.

Action Environment

The action of type II collagen fragments is influenced by various environmental factors. For instance, the aging population has led to a continual rise in the prevalence of bone and joint diseases . Hence, there is an urgent need for in-depth research to explore innovative solutions that can effectively enhance osteoarthritic conditions in the elderly .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Type II collagen interacts with various enzymes, proteins, and other biomolecules. The breakdown of type II collagen results in fragments such as Helix-II and CTX-II, which originate from the triple helix and the telopeptide region, respectively . These fragments reflect distinct breakdown events and play a crucial role in tissue biomechanics and disease states .

Cellular Effects

Type II collagen and its fragments influence cell function significantly. They impact cell signaling pathways, gene expression, and cellular metabolism . For instance, the breakdown of type II collagen can lead to the release of fragments that may interact with cell receptors, triggering a cascade of cellular responses .

Molecular Mechanism

At the molecular level, type II collagen exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, the CTX-II fragment, derived from the telopeptide region of type II collagen, can bind to specific cell receptors, leading to the activation or inhibition of certain enzymes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of type II collagen and its fragments can change over time. Factors such as the product’s stability, degradation, and long-term effects on cellular function are observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of type II collagen and its fragments vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

Type II collagen is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels . The breakdown of type II collagen, for instance, can lead to the release of metabolites that can further interact with other biomolecules .

Transport and Distribution

Type II collagen and its fragments are transported and distributed within cells and tissues. They interact with transporters or binding proteins, influencing their localization or accumulation .

Subcellular Localization

The subcellular localization of type II collagen and its fragments can affect their activity or function. They may contain targeting signals or undergo post-translational modifications that direct them to specific compartments or organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Collagen extraction from cattle skin involves several steps, including pretreatment, extraction, and purification. Pretreatment methods may include enzymatic, acid, or alkaline treatments to remove non-collagenous components. Extraction can be performed using chemical hydrolysis, salt solubilization, enzymatic hydrolysis, or ultrasound-assisted extraction. Post-extraction purification methods are employed to obtain high-purity collagen .

Industrial Production Methods: Industrial production of collagen from cattle skin typically involves large-scale extraction processes. The most efficient method identified is the acid-enzyme solubilization (AES2) method, which yields high-purity collagen. This method involves treating the cattle skin with acid followed by enzymatic hydrolysis to solubilize the collagen .

Analyse Des Réactions Chimiques

Types of Reactions: Collagen undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the sidechains on the helices, which may be charged depending on the pH .

Common Reagents and Conditions:

Oxidation: Collagen can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used to reduce collagen.

Major Products: The major products formed from these reactions include cross-linked collagen, which is more stable and has enhanced mechanical properties. Cross-linking agents like glutaraldehyde are often used to improve the durability of collagen-based materials .

Comparaison Avec Des Composés Similaires

Collagen (cattle skin) (9CI) can be compared with other types of collagen and similar structural proteins:

Marine Collagen: Derived from fish and other marine sources, marine collagen has a similar triple-helix structure but differs in amino acid composition and molecular weight.

Gelatin: A denatured form of collagen obtained by partial hydrolysis. Gelatin is used in food, pharmaceuticals, and photography.

Collagen (cattle skin) (9CI) is unique due to its high availability, cost-effectiveness, and well-established extraction and purification methods, making it a valuable resource for various applications.

Propriétés

IUPAC Name |

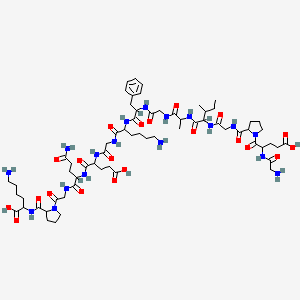

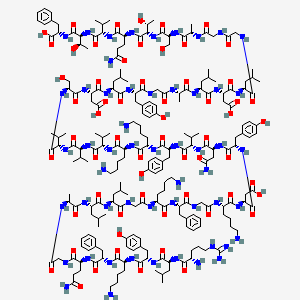

6-amino-2-[[1-[2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[1-[2-[(2-aminoacetyl)amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoylamino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C65H102N18O21/c1-4-36(2)55(81-51(88)34-72-61(99)45-18-13-29-83(45)64(102)42(22-25-54(92)93)76-48(85)31-68)63(101)74-37(3)56(94)70-32-50(87)77-44(30-38-14-6-5-7-15-38)60(98)78-39(16-8-10-26-66)57(95)71-33-49(86)75-41(21-24-53(90)91)59(97)79-40(20-23-47(69)84)58(96)73-35-52(89)82-28-12-19-46(82)62(100)80-43(65(103)104)17-9-11-27-67/h5-7,14-15,36-37,39-46,55H,4,8-13,16-35,66-68H2,1-3H3,(H2,69,84)(H,70,94)(H,71,95)(H,72,99)(H,73,96)(H,74,101)(H,75,86)(H,76,85)(H,77,87)(H,78,98)(H,79,97)(H,80,100)(H,81,88)(H,90,91)(H,92,93)(H,103,104) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTSASYOBIDUQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)N2CCCC2C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C3CCCN3C(=O)C(CCC(=O)O)NC(=O)CN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C65H102N18O21 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9064-67-9 |

Source

|

| Record name | Collagen (cattle skin) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A: Type II collagen fragments can interact with chondrocytes, the cells responsible for maintaining cartilage health, through various receptors, including DDR-2 (discoidin domain receptor 2) [, ]. This interaction can trigger intracellular signaling pathways, leading to increased production of matrix metalloproteinases (MMPs), enzymes that further degrade cartilage []. Additionally, some fragments can induce chondrocyte hypertrophy, a process associated with OA progression [].

- C2C: This fragment contains the C-terminal neoepitope (GPPGRDGAAG) generated by collagenase cleavage of type II collagen []. It is often measured as a biomarker of cartilage degradation [, ].

- CTX-II: This fragment contains the C-terminal telopeptide of type II collagen, also generated by collagenase activity [, , , ]. Like C2C, it serves as a marker of cartilage breakdown.

- Helix-II: This fragment represents a larger portion of the triple helical region of type II collagen [, ]. Its presence reflects both collagen synthesis and degradation.

ANone: Several type II collagen fragments show promise as biomarkers for OA:

- Diagnosis: Elevated levels of CTX-II in urine have been associated with the presence of knee OA []. Additionally, C2Mβ, an isomerized form of a type II collagen fragment, differentiates ankylosing spondylitis (AS) from rheumatoid arthritis (RA) with high diagnostic accuracy [].

- Monitoring Treatment Response: Studies are exploring if changes in type II collagen fragment levels could reflect responses to OA treatments. For example, decreased C2C levels were observed in SpA patients treated with etanercept, suggesting a potential beneficial effect on cartilage metabolism [].

ANone: Accurately measuring type II collagen fragments presents some challenges:

ANone: Research on type II collagen fragments is ongoing, with efforts focusing on:

ANone: Emerging evidence suggests that certain type II collagen fragments may directly contribute to cartilage degradation:

- Stimulation of Catabolic Pathways: Studies have shown that some fragments, like CB12-II, can stimulate chondrocytes to produce MMPs, ultimately exacerbating cartilage breakdown [, , ].

- Induction of Chondrocyte Hypertrophy: Certain fragments, like those generated by cyanogen bromide cleavage, have been shown to induce chondrocyte hypertrophy, a process associated with OA progression and cartilage loss [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-[4-(4-formylphenyl)phenyl]phenyl]benzaldehyde](/img/structure/B3068810.png)

![ethane-1,2-diol;(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;(2S,3S,4R,5S,6S)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B3068884.png)